molecular formula C10H12O4 B155668 Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate CAS No. 55822-86-1

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate

Cat. No. B155668
CAS RN: 55822-86-1
M. Wt: 196.2 g/mol
InChI Key: RJGKHTZHLGBJHK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is a chemical compound that is of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates is achieved using a chiral leaving group strategy, indicating the potential for asymmetric synthesis methods in creating similar compounds . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves imination strategies, which could be adapted for the synthesis of this compound . The synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, also provides a relevant example of synthesizing structurally related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, which could be a valuable technique for analyzing the structure of this compound .

Chemical Reactions Analysis

The papers describe several chemical reactions that could be relevant to the study of this compound. The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane is one such reaction, which could provide insights into the reactivity of ester groups in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. For instance, the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, provides information on the yield, melting point, and product quality, which are important parameters for the synthesis and characterization of similar compounds . The properties of reaction products from the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are also analyzed, including molecular geometries and thermodynamic constants, which could be relevant for understanding the properties of this compound .

Scientific Research Applications

Antioxidant Applications

  • Mesoporous silica nanoparticles-loaded methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (T512) were investigated for their antioxidant capabilities in synthetic ester lubricant oil. The study found that the combination significantly improved the oxidation stability of the oil, suggesting a potential application in enhancing the lifespan and performance of industrial lubricants (Huang et al., 2018).

Pharmaceutical Synthesis

  • Research on novel pathways for bacterial metabolism of bisphenol A (BPA) uncovered the transformation of BPA into various metabolites, including a compound structurally related to methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate. This insight might lead to biotechnological applications for environmental detoxification (Spivack et al., 1994).

Synthesis and Process Improvement

  • Studies have focused on improving the synthesis and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant that serves as a raw material for various other antioxidants. The optimized process conditions led to significant improvements in yield and product quality, showcasing the importance of chemical engineering in the development of efficient production methods for industrial chemicals (Huo, 2010).

Anti-Inflammatory Compounds

  • Investigation of the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds, including derivatives structurally related to this compound. These compounds exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Novel Antioxidants and Flame Retardants

  • The research also extends into the synthesis of novel antioxidants and flame retardants utilizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. These studies highlight the compound's versatility and potential in creating safer and more effective materials for various applications (Wang We, 2014).

properties

IUPAC Name

methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGKHTZHLGBJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287373
Record name Methyl β,3-dihydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55822-86-1
Record name Methyl β,3-dihydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55822-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β,3-dihydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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